
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide, also known as E2Q, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. E2Q is a quinoline derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Wirkmechanismus
The mechanism of action of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been shown to inhibit the activity of histone deacetylases (HDACs), enzymes that are involved in the regulation of gene expression. Additionally, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to bind to the mu-opioid receptor, a receptor that is involved in the regulation of pain.
Biochemical and physiological effects:
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can inhibit the proliferation of cancer cells and induce apoptosis, a process of programmed cell death. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has also been shown to exhibit anti-inflammatory and antimicrobial properties. In vivo studies have shown that 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can reduce inflammation and pain in animal models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has several advantages for lab experiments, including its high solubility in organic solvents, its stability under various conditions, and its ability to fluoresce under UV light. However, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide also has some limitations, including its cost, its low yield in some synthesis methods, and its potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide. One direction is the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based drugs for the treatment of cancer, inflammation, and pain. Another direction is the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based fluorescent probes for the detection of metal ions and biomolecules. Additionally, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be used as a building block for the synthesis of supramolecular structures with potential applications in material science and optoelectronics.
Conclusion:
In conclusion, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized using various methods, and its mechanism of action has been studied extensively. 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide exhibits various biochemical and physiological effects, and it has several advantages and limitations for lab experiments. There are several future directions for the study of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide, including the development of 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide-based drugs and fluorescent probes, and the synthesis of supramolecular structures.
Synthesemethoden
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide can be synthesized using various methods, including the Pictet-Spengler reaction, Friedlander reaction, and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an indole or tryptamine with an aldehyde or ketone in the presence of an acid catalyst. The Friedlander reaction involves the condensation of an arylamine with a ketone or aldehyde in the presence of an acid catalyst. The Skraup reaction involves the condensation of an aniline with a ketone or aldehyde in the presence of a strong acid catalyst.
Wissenschaftliche Forschungsanwendungen
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and optoelectronics. In medicinal chemistry, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial properties. In material science, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been used as a fluorescent probe for the detection of metal ions and as a building block for the synthesis of supramolecular structures. In optoelectronics, 6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide has been used as a light-emitting material in organic light-emitting diodes (OLEDs).
Eigenschaften
Produktname |
6-ethyl-2,2,4-trimethyl-N-phenyl-1(2H)-quinolinecarboxamide |
|---|---|
Molekularformel |
C21H24N2O |
Molekulargewicht |
320.4 g/mol |
IUPAC-Name |
6-ethyl-2,2,4-trimethyl-N-phenylquinoline-1-carboxamide |
InChI |
InChI=1S/C21H24N2O/c1-5-16-11-12-19-18(13-16)15(2)14-21(3,4)23(19)20(24)22-17-9-7-6-8-10-17/h6-14H,5H2,1-4H3,(H,22,24) |
InChI-Schlüssel |
IMRYPWTUCOAYTG-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3 |
Kanonische SMILES |
CCC1=CC2=C(C=C1)N(C(C=C2C)(C)C)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



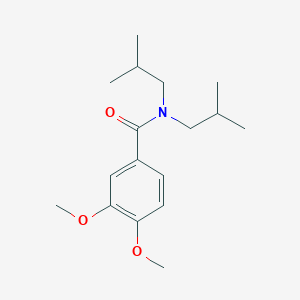
![2-[(Cyclohexylmethyl)amino]-1-phenylethanol](/img/structure/B262169.png)
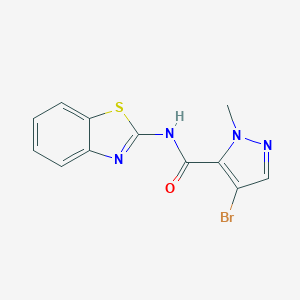

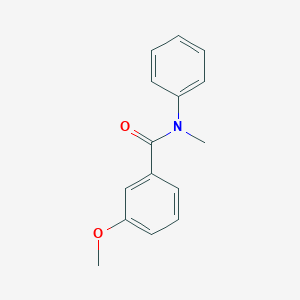
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[[3-(trifluoromethyl)phenyl]methylamino]methylidene]pyrazol-3-one](/img/structure/B262176.png)
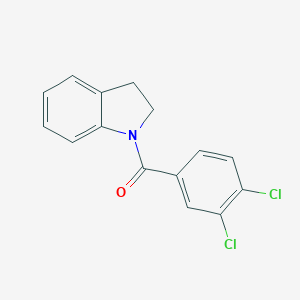
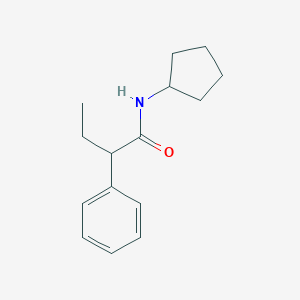
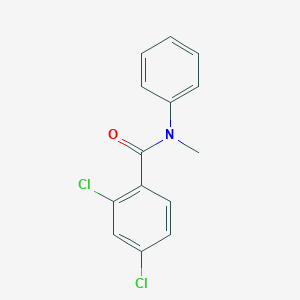

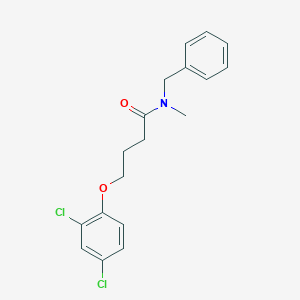
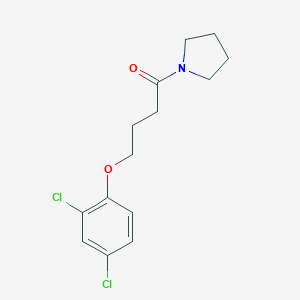
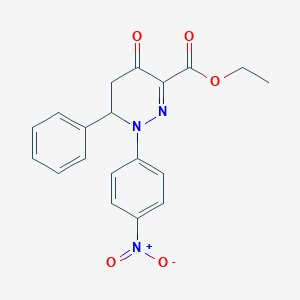
![8-(2-Chlorophenyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B262198.png)